molecular formula C22H25FN4O4 B4091756 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B4091756
M. Wt: 428.5 g/mol
InChI Key: YSSMROKJWIEYHR-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone is a complex organic compound that features a combination of fluorine, morpholine, nitro, piperazine, and phenyl groups

Preparation Methods

The synthesis of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone typically involves multiple steps. One common route includes the nitration of a fluorinated aromatic compound followed by the introduction of a morpholine ring. The piperazine moiety is then added through a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. .

Scientific Research Applications

1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biochemical processes .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[4-(4-Fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

1-[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c23-18-15-21(27(29)30)20(16-19(18)25-10-12-31-13-11-25)24-6-8-26(9-7-24)22(28)14-17-4-2-1-3-5-17/h1-5,15-16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSMROKJWIEYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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